Bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)nickel
Description
The compound "Nickel, bis(2-heptadecyl-1H-imidazole-κN3)bis(octanoato-κO)-" is a nickel(II) complex featuring two distinct ligands: (1) 2-heptadecyl-1H-imidazole, coordinated via the κN3 nitrogen atom, and (2) octanoate (a straight-chain C8 carboxylate), bound through the κO oxygen atom.
Properties
CAS No. |
68912-08-3 |
|---|---|
Molecular Formula |
C56H106N4NiO4 |
Molecular Weight |
958.2 g/mol |
IUPAC Name |
bis(2-heptadecyl-1H-imidazole);nickel(2+);bis(octanoate) |
InChI |
InChI=1S/2C20H38N2.2C8H16O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;2*1-2-3-4-5-6-7-8(9)10;/h2*18-19H,2-17H2,1H3,(H,21,22);2*2-7H2,1H3,(H,9,10);/q;;;;+2/p-2 |
InChI Key |
RMZZCMFBFAGGJS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC=CN1.CCCCCCCCCCCCCCCCCC1=NC=CN1.CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- typically involves the reaction of nickel salts with 2-heptadecyl-1H-imidazole and octanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The process involves the following steps:
- Dissolution of nickel salts in a suitable solvent.
- Addition of 2-heptadecyl-1H-imidazole and octanoic acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the formation of the complex.
- Purification of the product through recrystallization or chromatography .
Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other by-products.
Reduction: Reduction reactions can convert the nickel center to a lower oxidation state, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as an additive in lubricants and coatings .
Mechanism of Action
The mechanism of action of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where the ligands stabilize the metal and enhance its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Research Findings and Implications
- Thermal Stability : The long alkyl chains in the target compound may enhance thermal stability compared to shorter-chain analogs, as seen in similar aliphatic carboxylate complexes .
- Solubility: The compound is expected to exhibit low polarity, dissolving preferentially in nonpolar solvents (e.g., hexane, chloroform), unlike nitrate or benzoate-based complexes, which are more polar .
- Crystallography : Structural determination of such hydrophobic complexes often requires single-crystal X-ray diffraction with programs like SHELXL () or WinGX (), though disorder in alkyl chains may complicate refinement .
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